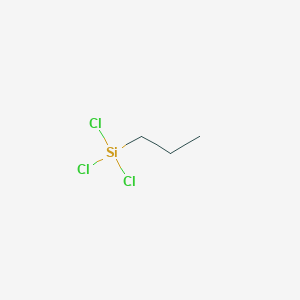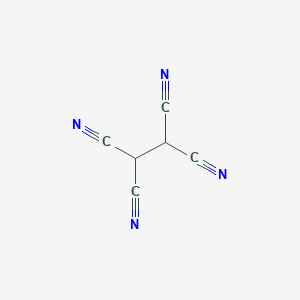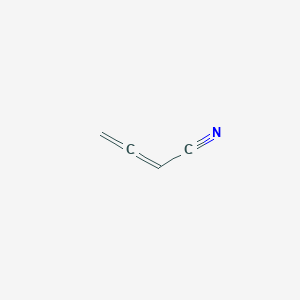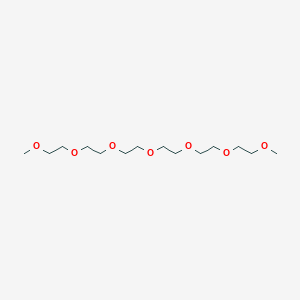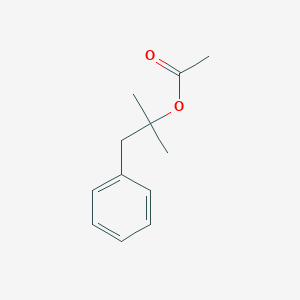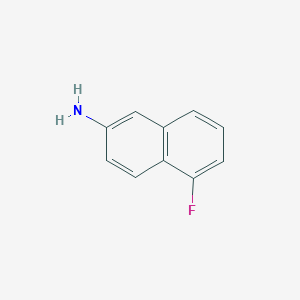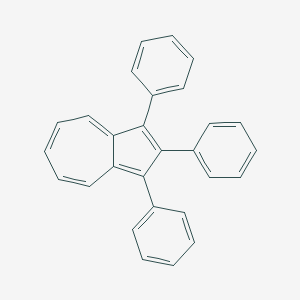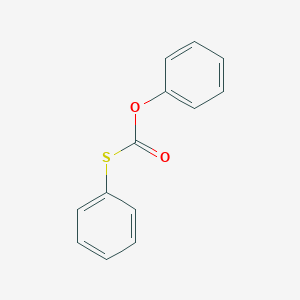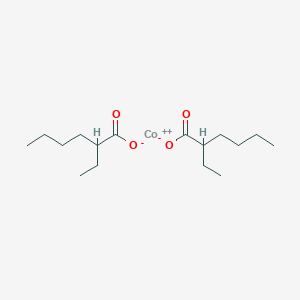
コバルトビス(2-エチルヘキサノエート)
概要
説明
Cobalt bis(2-ethylhexanoate) is an organic compound composed of cobalt, an essential trace element, and 2-ethylhexanoate, an organic acid. It is a colorless, odorless liquid with a boiling point of approximately 290°C and a melting point of approximately -15°C. Cobalt bis(2-ethylhexanoate) is a widely used industrial chemical, particularly in the production of polymers, plastics, and coatings. It is also used as a catalyst in the production of polyurethane foam and polyethylene. In addition, cobalt bis(2-ethylhexanoate) is used in the pharmaceutical industry and as a dietary supplement.
科学的研究の応用
重合反応における触媒
コバルトビス(2-エチルヘキサノエート)は、重合反応において重要な役割を果たし、高品質のポリマー製品の形成を促進します . さまざまな特性と用途を持つさまざまな種類のポリマーの生成に役立ちます .
コーティングや塗料における乾燥剤
この化合物は、コーティングや塗料における乾燥剤として使用されます . 塗料やコーティングの製造の効率を向上させ、乾燥プロセスをスピードアップするのに役立ちます .
酸化触媒
コバルトビス(2-エチルヘキサノエート)は、酸化のためのさまざまな触媒で一般的に使用されます . さまざまな化学反応の酸化プロセスを助け、これらの反応の効率と効果を高めます .
水素化触媒
この化合物は、水素化反応における触媒としても使用されます . これは、多くの産業用途で重要なプロセスである、他の化合物への水素(H2)の添加に役立ちます .
接着促進剤
コバルトビス(2-エチルヘキサノエート)は、接着促進剤として使用されます . さまざまな材料間の結合を強化し、最終製品の耐久性と品質を向上させます
作用機序
Target of Action
Cobalt bis(2-ethylhexanoate) primarily targets the sodium/bicarbonate transporter activity of SLC4A4 . This transporter plays a crucial role in pH homeostasis . The compound may stimulate this transporter activity, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid .
Mode of Action
The compound interacts with its targets through a process of reversible hydration of carbon dioxide . This interaction leads to changes in the activity of the sodium/bicarbonate transporter, which in turn affects pH homeostasis .
Biochemical Pathways
It is known to be involved in the regulation of fluid secretion into the anterior chamber of the eye .
Pharmacokinetics
It is known that the compound is a liquid with a density of 1002 g/mL at 25 °C . This property could potentially impact its bioavailability.
Result of Action
The action of Cobalt bis(2-ethylhexanoate) results in the regulation of pH homeostasis, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid . It also plays a crucial role in the polymerization reactions, facilitating the formation of high-quality polymer products .
Action Environment
The action, efficacy, and stability of Cobalt bis(2-ethylhexanoate) can be influenced by environmental factors. For instance, it is used as a drying agent in coatings and paints, and its performance can be affected by the ambient humidity . Additionally, it is known to be a class C1 combustible liquid, and should be stored accordingly .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of Cobalt bis(2-ethylhexanoate) can be achieved by reacting cobalt acetate with 2-ethylhexanoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of cobalt hydroxide.", "Starting Materials": [ "Cobalt acetate", "2-ethylhexanoic acid", "Thionyl chloride", "Anhydrous solvents (such as toluene or benzene)" ], "Reaction": [ "Step 1: Dissolve 10 g of cobalt acetate in 50 mL of anhydrous toluene or benzene in a dry flask.", "Step 2: Add 20 mL of 2-ethylhexanoic acid to the flask and stir the mixture for 30 minutes.", "Step 3: Slowly add 10 mL of thionyl chloride to the mixture with constant stirring. The reaction mixture will become hot and the solution will turn yellow.", "Step 4: Continue stirring the mixture for 2 hours at room temperature.", "Step 5: Heat the mixture to 60°C and stir for an additional 2 hours.", "Step 6: Cool the mixture to room temperature and filter off any precipitate that forms.", "Step 7: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by recrystallization from a suitable solvent (such as toluene or ethanol) to obtain pure Cobalt bis(2-ethylhexanoate)." ] } | |
CAS番号 |
136-52-7 |
分子式 |
C8H16CoO2 |
分子量 |
203.14 g/mol |
IUPAC名 |
cobalt;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.Co/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChIキー |
AAZSASWTJCLJGM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2] |
正規SMILES |
CCCCC(CC)C(=O)O.[Co] |
沸点 |
Decomposes at approximately 90 deg before boiling if heated in an aluminum crucible under nitrogen |
Color/Form |
Blue liquid Blue-violet mass Purple to dark blue waxy solid at 20 °C |
密度 |
1.25 at 21.6 °C /OECD Guideline 109 (Density of Liquids and Solids)/ |
melting_point |
Melts in the range between 53-58 °C if heated in an aluminum crucible under nitrogen; melts under decomposition in the range between 64-84 °C if heated in an glass capillary under ai |
その他のCAS番号 |
136-52-7 |
物理的記述 |
Liquid |
ピクトグラム |
Flammable; Irritant; Health Hazard; Environmental Hazard |
関連するCAS |
13586-82-8 |
溶解性 |
In water, 25.05 g/L at 20 °C, pH 6.97 (after 72 hours shaking); 6.3 g/L at 37 °C, pH 6.31-6.54 (after 72 hours shaking) Solubility in water, 40.3 g/L at 20 °C, pH 6.8 /OECD Guideline 105 (Water Solubility)/ |
同義語 |
2-ethylhexanoic acid cobalt salt cobalt octoate cobalt-2-ethylhexanoate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


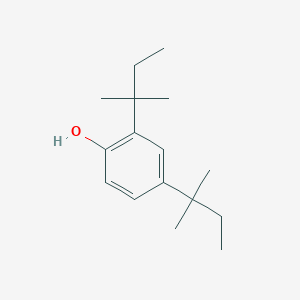

![4-Oxa-1-azaspiro[5.5]undecane](/img/structure/B85782.png)
